Lsd1/hdac6-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

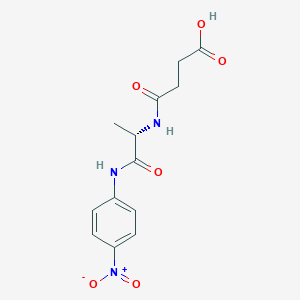

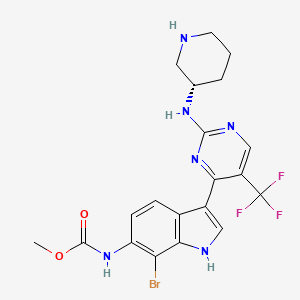

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is a dual inhibitor that targets lysine specific demethylase 1 and histone deacetylase 6. These enzymes play crucial roles in the regulation of gene expression and are involved in various cellular processes, including cancer progression. The compound has shown significant potential in inhibiting tumor growth by modulating the expression of disease-specific genes .

Vorbereitungsmethoden

The synthesis of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves several steps, including the use of computational chemistry approaches to design specific inhibitors. In vitro assays, such as TR-FRET and fluorescence-based activity assays, are used to assess the potency of the compound . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.

Analyse Chemischer Reaktionen

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and gene regulation. In biology, it is employed to investigate the roles of lysine specific demethylase 1 and histone deacetylase 6 in cellular processes. In medicine, the compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting epigenetic pathways .

Wirkmechanismus

The mechanism of action of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves the inhibition of lysine specific demethylase 1 and histone deacetylase 6 enzymes. By targeting these enzymes, the compound modulates the expression of genes involved in cancer progression. Lysine specific demethylase 1 inhibition leads to the re-expression of aberrantly silenced genes, while histone deacetylase 6 inhibition enhances immune response by overcoming immune suppression .

Vergleich Mit ähnlichen Verbindungen

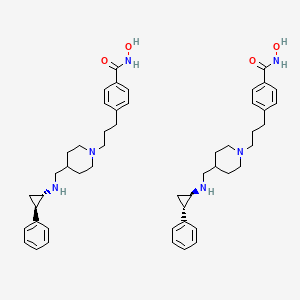

Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is unique in its dual inhibition of lysine specific demethylase 1 and histone deacetylase 6. Similar compounds include JBI-097 and GSK2879552, which also target lysine specific demethylase 1 and histone deacetylase 6 but may differ in their potency and selectivity . The dual targeting approach of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 offers a more comprehensive inhibition of cancer-related pathways, making it a promising candidate for cancer therapy .

Eigenschaften

Molekularformel |

C50H66N6O4 |

|---|---|

Molekulargewicht |

815.1 g/mol |

IUPAC-Name |

N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide |

InChI |

InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1 |

InChI-Schlüssel |

LRLKEHSULHZRIQ-IHCSCSDWSA-N |

Isomerische SMILES |

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |

Kanonische SMILES |

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

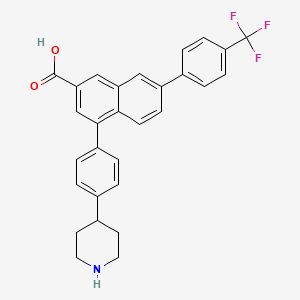

![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)

![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)

![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)